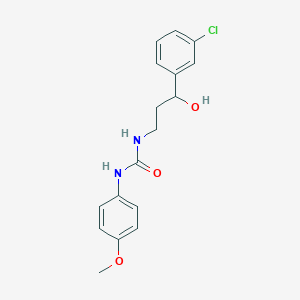

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea

Description

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a methoxyphenyl group attached to a urea backbone

Properties

IUPAC Name |

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c1-23-15-7-5-14(6-8-15)20-17(22)19-10-9-16(21)12-3-2-4-13(18)11-12/h2-8,11,16,21H,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWINXRVHAPKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 4-methoxyaniline, and a suitable isocyanate.

Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropylamine.

Urea Formation: The intermediate is then reacted with 4-methoxyaniline and an isocyanate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while nucleophilic substitution of the chlorophenyl group may result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea: Similar structure but lacks the methoxy group.

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-hydroxyphenyl)urea: Similar structure but has a hydroxy group instead of a methoxy group.

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-aminophenyl)urea: Similar structure but has an amino group instead of a methoxy group.

Uniqueness

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.

Biological Activity

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea, a compound belonging to the urea class, has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a urea linkage that is crucial for its biological activity, as seen in various urea derivatives that exhibit significant pharmacological effects.

Anticancer Activity

Research has indicated that urea derivatives can exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis.

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 10-30 µM, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| A549 | 20 | Inhibits proliferation |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Urea derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Mechanism : The compound appears to inhibit NF-kB signaling pathways, leading to reduced expression of TNF-alpha and IL-6 in macrophage models.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties.

- Testing Against Bacteria : In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound.

- Study by Wang et al. (2022) : This study synthesized several urea derivatives and evaluated their anticancer activity against various cell lines. The findings indicated that modifications at the phenolic positions significantly enhanced cytotoxicity.

- Research by Liu et al. (2021) : Investigated the anti-inflammatory effects in animal models, demonstrating a reduction in paw edema in rats treated with the compound compared to controls.

Q & A

Q. What are the standard synthetic routes for 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving urea-forming steps, such as coupling isocyanates with amines or alcohols. Key steps include:

- Amine-isocyanate coupling : Reacting a chlorophenyl-substituted amine with a 4-methoxyphenyl isocyanate under anhydrous conditions .

- Hydroxyl group protection : Temporary protection of the hydroxypropyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization involves adjusting solvents (e.g., acetonitrile for polar intermediates), temperatures (65–80°C for reflux), and catalysts (e.g., DABCO for carbamate reactions) . Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea linkage integrity. For example, the urea carbonyl signal appears at ~155–160 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 346.4 for related compounds) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) quantifies purity (>95% for biological assays) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens focus on:

- Enzyme inhibition assays : Testing against kinases or phosphatases using fluorogenic substrates .

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines (IC₅₀ determination) .

- Solubility checks : Use of DMSO/PBS mixtures to ensure compatibility with in vitro systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

SAR strategies include:

- Analog synthesis : Modifying the chlorophenyl (e.g., adding electron-withdrawing groups) or methoxyphenyl (e.g., replacing -OCH₃ with -CF₃) moieties .

- Crystallography : Co-crystallizing the compound with target enzymes (e.g., kinases) to identify binding interactions .

- Computational docking : Using software like AutoDock to predict binding affinities and guide substitutions .

Q. What computational methods enhance reaction yield and selectivity in synthesis?

- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .

- Machine learning : Training models on PubChem data to predict optimal solvent/catalyst combinations .

- Microkinetic modeling : Simulating concentration-time profiles to avoid byproduct formation .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Dose-response validation : Repeating assays with standardized protocols (e.g., CLIA guidelines) .

- Metabolite profiling : LC-MS to rule out degradation products .

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies address solubility limitations in preclinical testing?

Q. How are reaction mechanisms elucidated for urea bond formation?

Mechanistic studies employ:

- Isotopic labeling : Using ¹⁵N-labeled amines to track urea nitrogen origins via MS .

- In situ IR spectroscopy : Monitoring isocyanate consumption (peak at ~2250 cm⁻¹) .

- Kinetic isotope effects : Comparing reaction rates with deuterated vs. protiated reagents .

Q. What advanced methods quantify trace impurities in the final product?

- LC-MS/MS : Detects impurities at <0.1% levels using MRM (multiple reaction monitoring) .

- NMR relaxation experiments : Differentiates residual solvents from byproducts .

- ICP-MS : Screens for heavy metal catalysts (e.g., Pd from coupling reactions) .

Q. How can design of experiments (DoE) optimize multi-variable synthesis parameters?

DoE frameworks like Box-Behnken or central composite designs:

- Factor screening : Test temperature, solvent polarity, and stoichiometry in a fractional factorial setup .

- Response surface modeling : Predict optimal conditions (e.g., 72°C, THF solvent) for >90% yield .

- Robustness testing : Evaluate parameter ranges to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.